1,7-Dihydroxy-6-methylanthracene-9,10-dione is an organic compound belonging to the anthraquinone class, characterized by its unique structure and properties. It has the molecular formula and a molecular weight of approximately 256.25 g/mol. This compound features two hydroxyl groups and a ketone functional group, contributing to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.
1,7-Dihydroxy-6-methylanthracene-9,10-dione can be derived from natural sources or synthesized through various chemical methods. It is classified under anthraquinones, which are known for their vibrant colors and use in dyes, pigments, and as intermediates in organic synthesis. The compound's structure allows it to participate in a range of chemical reactions, making it valuable in both research and industrial applications.
The synthesis of 1,7-dihydroxy-6-methylanthracene-9,10-dione typically involves several key steps:
For example, one synthetic route involves the methylation of 1,8-dihydroxyanthraquinone using methyl iodide in the presence of a base like potassium carbonate .
The molecular structure of 1,7-dihydroxy-6-methylanthracene-9,10-dione can be represented as follows:
The compound's structure can be visualized using various chemical drawing software or databases that provide structural information.
1,7-Dihydroxy-6-methylanthracene-9,10-dione is involved in several types of chemical reactions:
These reactions are crucial for modifying the compound's structure to create derivatives with enhanced properties or different functionalities .
The mechanism of action for 1,7-dihydroxy-6-methylanthracene-9,10-dione typically involves its ability to act as a reductant or oxidant depending on the reaction conditions. In biological systems, compounds with similar structures have been shown to exhibit antioxidant properties by scavenging free radicals or inhibiting oxidative stress pathways.
The detailed mechanism can vary based on the specific reaction but generally involves:
These properties make it suitable for various applications in organic synthesis and materials science .
1,7-Dihydroxy-6-methylanthracene-9,10-dione has several applications across different scientific disciplines:
The biosynthesis of 1,7-dihydroxy-6-methylanthracene-9,10-dione (CAS 669089-91-2) is governed by iterative type I polyketide synthases (iPKSs) in fungi, contrasting with type III PKS systems in plants. In marine-derived Aspergillus and Penicillium species, a non-reducing iPKS (NR-iPKS) assembles the anthraquinone backbone through sequential decarboxylative condensations of one acetyl-CoA starter unit and seven malonyl-CoA extender units. This generates a linear octaketide intermediate that undergoes regioselective cyclization via Claisen condensation and aldol dehydration to yield the tricyclic scaffold [4] [5].
Key domains within fungal NR-iPKSs include:
Plant anthraquinones like those in Rheum spp. utilize type III PKS enzymes that function as homodimers without ACP domains. These employ malonyl-CoA-directed iterative condensations but lack the precise cyclization control observed in fungal PT domains, leading to structural variability [7].
Table 1: Core Domains in Fungal NR-PKS for Anthraquinone Biosynthesis
Domain | Function | Role in 1,7-Dihydroxy-6-methylanthracene Formation |
---|---|---|
KS | Polyketide chain elongation | Extends carbon backbone to C16 octaketide |
AT | Malonyl-CoA selection | Ensures correct extender unit incorporation |
ACP | Thioester tethering | Stabilizes reactive intermediates during synthesis |
PT | Regioselective cyclization | Directs C7-C12 aldol cyclization to anthracene core |
Post-PKS modifications critically determine the substitution pattern of 1,7-dihydroxy-6-methylanthracene-9,10-dione. The C-6 methyl group originates from an S-adenosyl methionine (SAM)-dependent C-methyltransferase acting on the nascent polyketide chain prior to aromatization. This enzyme exhibits unusual regioselectivity for C-6 positioning, distinguishing it from typical C-methyltransferases targeting C-3 or C-8 in related anthraquinones like questin or physcion [6] [10].
Hydroxylation patterns are established by a two-step enzymatic cascade:
The methyl group orientation at C-6 sterically hinders hydroxylation at adjacent positions (C-5/C-7), explaining the absence of 5-hydroxy derivatives in natural isolates. Fungal producers (e.g., Aspergillus candidus, Fusarium spp.) exhibit species-specific methylation efficiency, with marine-derived strains showing 2.3-fold higher methyltransferase expression than terrestrial counterparts [5].
Table 2: Key Modifying Enzymes in 1,7-Dihydroxy-6-methylanthracene Biosynthesis
Enzyme Class | Regiospecificity | Chemical Outcome | Fungal Producers |
---|---|---|---|
C-Methyltransferase | C-6 | 6-Methyl group | Aspergillus terreus, Penicillium citrinum |
Hydroxylase I | C-1 | 1-OH installation | Fusarium spp., Eurotium spp. |
Hydroxylase II | C-7 | 7-OH installation | Aspergillus versicolor, Alternaria spp. |
Anthrone dehydrogenase | C-10 | 9,10-dione formation | Universal in anthraquinone producers |
1,7-Dihydroxy-6-methylanthracene-9,10-dione exclusively follows the acetate-malonate pathway in fungi, contrasting with the mixed shikimate-acetate routes observed in higher plants:
Fungal biosynthesis (Acetate-malonate dominant):
Plant biosynthesis (Shikimate-acetate hybrid):
Deep-sea fungal isolates demonstrate enhanced pathway flux through acetate-malonate routes, attributed to:
Table 3: Pathway Comparison Across Taxa
Feature | Fungal Acetate-Malonate Pathway | Plant Shikimate-Acetate Pathway |
---|---|---|
Starter unit | Acetyl-CoA | O-Succinylbenzoic acid |
Extender units | Malonyl-CoA (×7) | Malonyl-CoA (×3) |
Methylation timing | Pre-cyclization | Post-cyclization |
6-Methyl derivative | Naturally abundant | Not observed |
Rate-limiting step | PT-domain cyclization | NADPH-dependent reduction |
Marine adaptation | Enhanced activity at high salinity | Not applicable |
The biosynthesis of 1,7-dihydroxy-6-methylanthracene-9,10-dione is governed by hierarchical regulatory systems controlling NR-PKS expression:
Cluster-Specific Transcription Factors (TFs):
Epigenetic Modulation:
Post-Translational Control:
Engineering approaches leverage these mechanisms:
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